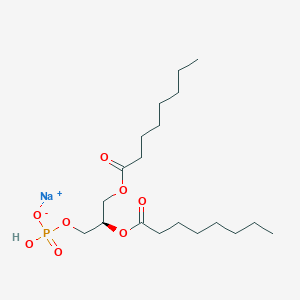

Dioctanoyl phosphatidic acid sodium salt

Structure

2D Structure

Propriétés

Numéro CAS |

178603-80-0 |

|---|---|

Formule moléculaire |

C19H37NaO8P |

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/t17-;/m1./s1 |

Clé InChI |

FQKNAYKKMRBSEI-UNTBIKODSA-N |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |

SMILES isomérique |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

SMILES canonique |

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

Autres numéros CAS |

178603-80-0 |

Synonymes |

(R)-Octanoic Acid 1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Sodium Salt |

Origine du produit |

United States |

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Significance As a Phosphatidic Acid Analog in Biochemical Assays

The significance of dioctanoyl phosphatidic acid sodium salt in biochemical assays stems from its function as a well-defined analog of endogenous phosphatidic acid. Unlike the heterogeneous mixture of PA species found in cells, which vary in their acyl chain length and saturation, the dioctanoyl version provides a homogenous molecular probe. Its shorter, saturated fatty acid chains result in reduced hydrophobic interactions and altered membrane insertion behavior compared to long-chain analogs, which can be advantageous in specific experimental setups.

In biochemical assays, it serves as a model compound to study the behavior of phosphatidic acids in various chemical reactions and their interactions with proteins and other lipids. It is frequently used as a substrate or modulator in enzyme assays to characterize the activity of lipid-metabolizing enzymes. For example, it is used to study enzymes that produce or degrade PA, such as phospholipase D (PLD) and phosphatidic acid phosphatases (PAPs), respectively. nih.gov The compound has been utilized in studies to explore the effects of PA on specific cellular processes, including neural stem/precursor cell proliferation and the dynamics of actin filaments in plant cells. sigmaaldrich.com Its defined structure allows for more reproducible and interpretable results in these in vitro and cell-based assays.

Role As a Tool in Investigating Lipid Signaling Pathways

Phosphatidic acid is a crucial lipid second messenger that regulates a wide array of cellular processes, including cell growth, proliferation, and stress responses. nih.govresearchgate.net The cellular levels of PA are tightly and dynamically regulated by enzymes like phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol (DAG). nih.govwikipedia.org Dioctanoyl phosphatidic acid is an essential tool for dissecting these complex signaling networks.

Researchers use this synthetic analog to mimic the localized production of PA and identify its downstream targets. By introducing dioctanoyl PA into cells or cell-free systems, scientists can bypass the upstream enzymatic production and directly investigate its effects on specific signaling proteins and pathways. nih.gov For instance, it has been used in studies examining the regulation of hypoxia-inducible factor-1α (HIF-1α) by PLD and in exploring the role of PA in the output of the extracellular signal-regulated kinase (ERK) signaling pathway in cancer cells. researchgate.net Furthermore, studies have shown that different PA species can have distinct effects; for example, in mTOR signaling, saturated PAs can be inhibitory while unsaturated forms are activating. nih.gov Using specific analogs like dioctanoyl PA helps to elucidate the structure-function relationships of PA in these pathways. nih.gov

Relevance in Membrane Dynamics and Enzyme Regulation Studies

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing dioctanoyl phosphatidic acid sodium salt and its analogs offer high specificity and operate under mild conditions, minimizing the risk of side reactions and degradation of the lipid structure. These biocatalytic approaches are central to producing phospholipids for research into cellular processes.

The synthesis of phosphatidic acids can be efficiently achieved through the transphosphatidylation activity of Phospholipase D (PLD). nih.govresearchgate.net This enzyme catalyzes the transfer of a phosphatidyl group from a donor phospholipid, such as phosphatidylcholine, to a primary alcohol. youtube.com In the absence of a suitable alcohol acceptor, PLD utilizes water as the nucleophile, resulting in the hydrolysis of the donor phospholipid to yield phosphatidic acid. nih.govresearchgate.net

This enzymatic reaction is advantageous because it proceeds under gentle conditions, preserving the integrity of the fatty acyl chains. The process involves reacting a readily available phospholipid substrate like phosphatidylcholine with PLD. The enzyme cleaves the phosphodiester bond, removing the choline (B1196258) headgroup and producing dioctanoyl phosphatidic acid. researchgate.net The reaction can be optimized for yield and purity, with some methods reporting yields of approximately 52.9%.

Table 1: Key Components in PLD-Catalyzed Synthesis of Dioctanoyl Phosphatidic Acid

| Component | Role in Synthesis | Reference |

|---|---|---|

| Phospholipase D (PLD) | Biocatalyst that cleaves the phosphodiester bond of the substrate. | nih.gov |

| Phosphatidylcholine (PC) | A common and readily available phospholipid substrate that acts as the phosphatidyl group donor. | researchgate.net |

| Water (H₂O) | Acts as the nucleophile, accepting the phosphatidyl group to form phosphatidic acid. | youtube.com |

| Buffer System | Maintains optimal pH for enzyme activity, ensuring reaction efficiency. | nih.gov |

The fundamental structure of dioctanoyl phosphatidic acid is assembled in biological systems through a de novo biosynthetic pathway involving sequential acylation of a glycerol (B35011) backbone. This process is mediated by specific acyltransferase enzymes. nih.gov The synthesis begins with the precursor glycerol-3-phosphate. youtube.com

The pathway involves two principal enzymatic steps:

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first acylation at the sn-1 position, transferring an acyl group from an acyl-CoA donor to glycerol-3-phosphate. This reaction forms 1-acyl-glycerol-3-phosphate, also known as lysophosphatidic acid. nih.gov

1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) , or lysophosphatidic acid acyltransferase (LPAAT), catalyzes the second acylation. It transfers a second acyl group to the sn-2 position of lysophosphatidic acid, completing the formation of phosphatidic acid. nih.govnih.gov

This enzyme-mediated pathway ensures the precise placement of fatty acid chains on the glycerol backbone, which is crucial for the specific functions of the resulting phospholipid. nih.gov

Table 2: Enzymes in the De Novo Biosynthesis of Phosphatidic Acid

| Enzyme | Abbreviation | Catalytic Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Acylation at the sn-1 position | Glycerol-3-phosphate | Lysophosphatidic acid | nih.gov |

| 1-acyl-glycerol-3-phosphate acyltransferase | AGPAT / LPAAT | Acylation at the sn-2 position | Lysophosphatidic acid | Phosphatidic acid | nih.gov |

Chemical Synthesis Methods

Chemical synthesis provides a versatile alternative to enzymatic methods, particularly for producing modified analogs of dioctanoyl phosphatidic acid that are not found in nature or are difficult to produce enzymatically. These methods allow for precise control over the molecular structure.

Phosphoramidite (B1245037) chemistry, the standard method for the chemical synthesis of DNA and RNA, is also a powerful tool for creating modified phospholipids and their analogs. twistbioscience.comnih.gov This approach is based on the sequential addition of phosphoramidite building blocks to a growing molecule on a solid support. researchgate.netnih.gov

The key feature of this method is the use of a phosphoramidite synthon, a modified nucleoside or, in this context, a modified glycerol derivative, where the phosphorus atom is in a reactive trivalent state. umich.edu The synthesis cycle involves four main steps: deprotection of a hydroxyl group, coupling with the phosphoramidite synthon activated by a weak acid like tetrazole, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester. nih.gov This methodology enables the creation of phosphatidic acid analogs with modifications in the glycerol backbone, the acyl chains, or the phosphate group itself, which are invaluable for studying lipid-protein interactions and signaling pathways. researchgate.net

Table 3: The Four-Step Cycle of Phosphoramidite Chemistry

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Deprotection | Removal of a protecting group (e.g., Dimethoxytrityl, DMT) from the 5'-hydroxyl group of the support-bound chain. | Trichloroacetic acid (TCA) | nih.gov |

| 2. Coupling | The activated phosphoramidite synthon reacts with the free hydroxyl group to form a phosphite triester linkage. | Phosphoramidite, Tetrazole | umich.edu |

| 3. Capping | Acetylation of any unreacted hydroxyl groups to prevent the formation of undesired side products in subsequent cycles. | Acetic anhydride, N-methylimidazole | umich.edu |

| 4. Oxidation | The unstable phosphite triester is oxidized to a stable phosphate triester, completing the addition of one monomer. | Iodine, Water | nih.gov |

Advanced Analytical Techniques for Research Elucidation

Accurate analysis of dioctanoyl phosphatidic acid is essential for verifying synthesis outcomes and for quantifying its presence in complex biological samples. This requires efficient extraction followed by high-resolution separation techniques.

The analysis of dioctanoyl phosphatidic acid typically begins with its extraction from a sample matrix. A widely used method for lipid extraction is the Folch method, which employs a chloroform-methanol solvent system (typically 2:1, v/v). nih.gov This solvent mixture effectively disrupts interactions between lipids and other biomolecules, allowing for the solubilization of lipids. A subsequent wash with an aqueous solution removes non-lipid contaminants. nih.gov

Following extraction, Thin-Layer Chromatography (TLC) is a straightforward and cost-effective technique for the separation and identification of phospholipids. nih.govseafdec.org The separation is based on the differential partitioning of lipid classes between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. nih.govaocs.org

For the analysis of phosphatidic acid, a typical procedure involves:

Spotting: The extracted lipid sample is applied as a small spot onto a silica gel TLC plate.

Development: The plate is placed in a developing chamber containing a solvent system, such as chloroform/methanol/water (65:25:4, v/v/v). seafdec.org The mobile phase ascends the plate via capillary action.

Separation: Lipids separate based on their polarity. Polar lipids like phosphatidic acid interact more strongly with the silica gel and thus migrate shorter distances than nonpolar lipids. aocs.org

Visualization: After development, the separated lipid spots are visualized. This can be achieved using general lipid stains like iodine vapor or specific reagents like the Dittmer-Lester reagent, which produces a blue color specifically with phospholipids. seafdec.org For non-destructive visualization, fluorescent dyes such as primulin can be used. aocs.org

The position of the spot (retention factor, Rf) is compared to that of a known dioctanoyl phosphatidic acid standard run on the same plate for identification. Quantification can be performed using densitometry after charring the spots with a corrosive reagent. aocs.orgresearchgate.net

Table 4: Example TLC System for Phosphatidic Acid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | A polar adsorbent coated on a plate. | Silica Gel G | nih.gov |

| Mobile Phase | A solvent mixture that moves up the plate, separating the sample components. | Chloroform:Methanol:Water (65:25:4, v/v/v) | seafdec.org |

| Visualization Method | A chemical or physical method to detect the separated lipid spots. | Iodine vapor, Dittmer-Lester reagent (for phospholipids), Primulin | seafdec.orgaocs.org |

| Identification | Comparison of the sample's retention factor (Rf) to a known standard. | Co-chromatography with a pure standard | researchgate.net |

Mass Spectrometry-Based Lipidomics (e.g., HILIC-IT-TOF-MS)

The analysis of phosphatidic acids (PAs), including dioctanoyl phosphatidic acid, within complex biological samples presents significant analytical challenges due to their low abundance compared to other phospholipids. uni-graz.at Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the comprehensive identification and quantification of lipid molecules. creative-proteomics.com Methodologies combining liquid chromatography with high-resolution mass spectrometry are particularly effective for resolving and characterizing specific PA molecular species. uni-graz.atnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique well-suited for the analysis of polar lipids like phosphatidic acids. nih.govresearchgate.net HILIC separates compounds based on their polarity, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This approach allows for the effective separation of PA from other major membrane lipid classes that could otherwise interfere with detection. uni-graz.at The optimization of HILIC methods, including the choice of stationary phase, mobile phase pH, and additives, is crucial for achieving good peak shapes and reliable separation of acidic lipids. upce.cz

Following chromatographic separation, electrospray ionization (ESI) is commonly used to generate ions for MS analysis. cas.cn High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide high mass accuracy (typically below 3-5 ppm), which enables the determination of the elemental composition of intact lipid species. uni-graz.at

Tandem mass spectrometry (MS/MS or MSn) is critical for the structural elucidation of phosphatidic acids. nih.gov Through collision-induced dissociation (CID), precursor ions are fragmented to produce characteristic product ions that reveal information about the lipid's headgroup and fatty acyl chain composition. cas.cn For phosphatidic acids analyzed in negative ion mode, common fragmentation patterns include the neutral loss of the fatty acyl chains as free fatty acids or ketenes, and the detection of carboxylate anions corresponding to the individual fatty acids. nih.gov This detailed fragmentation analysis allows for the unambiguous identification of specific PA molecular species. uni-graz.atnih.gov The combination of HILIC with ion trap (IT) and TOF-MS provides both high-resolution mass measurements for precursor ions and detailed fragmentation data for structural confirmation.

Table 1: Common Fragmentation Patterns of Phosphatidic Acids in Negative Ion ESI-MS/MS

| Precursor Ion | Fragmentation Event | Product Ion/Neutral Loss | Structural Information Provided |

| [M-H]⁻ | Loss of Fatty Acyl Chain (as carboxylate) | RCOO⁻ | Identifies individual fatty acyl chains. nih.gov |

| [M-H]⁻ | Neutral Loss of Fatty Acyl Chain (as free acid) | [M-H - RCOOH]⁻ | Confirms fatty acyl chain composition. nih.gov |

| [M-H]⁻ | Neutral Loss of Fatty Acyl Chain (as ketene) | [M-H - R'CH=C=O]⁻ | Confirms fatty acyl chain composition. nih.gov |

| [M-H]⁻ | Headgroup-related fragments | H₂PO₄⁻ (m/z 97), PO₃⁻ (m/z 79) | Indicates the presence of the phosphate moiety. mdpi.com |

This table presents generalized fragmentation behaviors for phosphatidic acids. Specific m/z values depend on the fatty acyl chain composition of the molecule.

Application in Radiolabeling Strategies for Lipid Metabolism Studies

Radiolabeling is a fundamental technique used to trace the metabolic fate of lipids and investigate their roles in complex biological pathways. longdom.org By incorporating radioactive isotopes into a molecule like dioctanoyl phosphatidic acid, researchers can track its synthesis, conversion into other lipids, and involvement in signaling cascades. nih.govembopress.org This approach provides dynamic information on metabolic flux that cannot be obtained from static concentration measurements alone. nih.gov

Phosphatidic acid is a key intermediate in the biosynthesis of nearly all glycerophospholipids and triacylglycerols. creative-proteomics.comnih.gov Radiolabeling studies are crucial for elucidating its metabolic routing. embopress.org Common strategies involve the use of precursors labeled with isotopes such as Phosphorus-32 (³²P), Carbon-14 (¹⁴C), or Hydrogen-3 (³H).

For instance, the incorporation of [³²P]orthophosphate ([³²P]Pi) can be used to monitor the phosphorylation of diacylglycerol to form phosphatidic acid, providing insights into the activity of diacylglycerol kinases. nih.gov Similarly, using fatty acids or glycerol backbones labeled with ¹⁴C allows for the tracking of the entire lipid molecule as it is metabolized. embopress.orgnih.gov Following the administration of the radiolabeled precursor to cells or tissues, lipids are extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in each lipid spot or fraction is then quantified to determine the distribution of the label. embopress.org

These studies have been instrumental in demonstrating that PA is a precursor for signaling lipids like phosphatidylinositol. creative-proteomics.comnih.gov For example, agonist-stimulated cells often show increased incorporation of ³²P into both phosphatidic acid and phosphatidylinositol, confirming the precursor-product relationship in response to cell signaling events. nih.govembopress.org In addition to radioactive isotopes, stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) are increasingly used in conjunction with mass spectrometry to trace metabolic pathways, offering a non-radioactive method for studying lipid dynamics in vivo. nih.govnih.gov

Table 2: Isotopes Commonly Used in Lipid Metabolism Studies

| Isotope | Common Labeled Precursor | Typical Application | Detection Method |

| ³²P | [³²P]Orthophosphate | Studying phosphorylation events and phospholipid headgroup turnover. nih.gov | Scintillation counting, Autoradiography |

| ¹⁴C | [¹⁴C]Glycerol, [¹⁴C]Fatty Acids | Tracing the carbon backbone of lipids through metabolic pathways. embopress.orgnih.gov | Scintillation counting, Autoradiography |

| ³H | [³H]Glycerol, [³H]Inositol | Tracking lipid backbones and headgroups, particularly in phosphoinositide metabolism. embopress.org | Scintillation counting, Autoradiography |

| ¹³C | [U-¹³C]Glucose, [¹³C]Fatty Acids | Stable isotope tracing of metabolic flux into lipid synthesis. nih.govresearchgate.net | Mass Spectrometry |

| ²H (Deuterium) | Deuterated water (D₂O), Deuterated fatty acids | Measuring rates of de novo lipogenesis and fatty acid metabolism. nih.gov | Mass Spectrometry |

Participation in Core Lipid Signaling Networks

Phosphatidic acid is a pivotal signaling molecule involved in various cellular activities, including cell survival, cytoskeleton remodeling, and membrane trafficking. nih.gov Its dual function as a biosynthetic precursor for most glycerophospholipids and as a potent signaling lipid underscores the necessity for its tight regulation within mammalian cells. frontiersin.orgnih.gov

Phosphatidic acid (PA) is recognized as a crucial lipid second messenger that is rapidly and transiently generated in response to a wide variety of stimuli, including growth factors, hormones, and stress conditions like wounding, osmotic stress, and pathogen elicitors. nih.govnih.govnih.gov Unlike structural lipids that form the bulk of cellular membranes, signaling PA is produced by specific enzymatic pathways upon receptor activation at the cell surface. frontiersin.orgyoutube.com This localized and rapid synthesis allows PA to act as a transducer of extracellular signals into intracellular responses. nih.govcapes.gov.br Its role has been implicated in processes ranging from the activation of NADPH oxidase in neutrophils to modulating the activity of kinases and phospholipases. nih.govjci.org The unique physicochemical properties of PA, including its small, highly charged headgroup and cone-like shape, enable it to alter membrane curvature and create specific binding sites for effector proteins, thereby initiating downstream signaling cascades. frontiersin.orgfrontiersin.orgresearchgate.net

The signaling functions of phosphatidic acid are executed through its direct interaction with a diverse array of specific protein targets, which modulates their localization and/or catalytic activity. nih.govresearchgate.net

Protein Kinases: PA is a known activator of several protein kinases. It can directly bind to and activate specific isoforms of protein kinase C (PKC), such as PKCζ. researchgate.netnih.gov In some contexts, PA can substitute for phosphatidylserine (B164497) in PKC activation, although its effect can be inhibitory in the presence of calcium and diolein. nih.gov Other kinase targets include Raf-1 kinase and type I phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIPKI), which are crucial components of mitogenic and phosphoinositide signaling pathways, respectively. researchgate.netnih.gov Studies in plant cells have also shown that PA-induced actin polymerization is mediated by the activation of protein kinases. nih.gov

Phosphatases: The signaling action of PA is terminated by its conversion to diacylglycerol (DAG) by PA phosphohydrolases (PAPs), also known as lipid phosphate phosphatases (LPPs). nih.govresearchgate.net These enzymes dephosphorylate PA, thereby attenuating its signaling and producing DAG, another important lipid second messenger. researchgate.net

Vesicle Trafficking Regulators: PA plays a significant role in membrane dynamics and vesicle trafficking. nih.govfrontiersin.org Its cone shape can induce negative membrane curvature, a geometric property essential for membrane fission and fusion events. frontiersin.org PA is involved in the formation of COPI-coated vesicles from the Golgi, where it is generated by phospholipase D2 (PLD2) to facilitate membrane scission. nih.gov It also interacts with small GTPases of the Arf and Rab families, which are master regulators of vesicular transport, helping to recruit specific effector proteins to membranes. nih.gov

Actin Cytoskeleton Proteins: PA is a potent regulator of the actin cytoskeleton. nih.gov Exogenously added PA has been shown to induce the polymerization of filamentous actin (F-actin) and the formation of stress fibers. semanticscholar.org This effect is mediated by direct or indirect interactions with actin-binding proteins and does not necessarily involve PKC. semanticscholar.org In some cellular contexts, PA produced by phospholipase D (PLD) is responsible for activating actin polymerization. semanticscholar.org Research has identified actin as a downstream target of PA signaling, with PA playing a role in stabilizing the actin cytoskeleton. nih.govresearchgate.net

Table 1: Protein Targets of Phosphatidic Acid (PA)

| Protein Category | Specific Target Example(s) | Role of PA Interaction |

|---|---|---|

| Protein Kinases | Protein Kinase C (PKC) ζ, Raf-1, PIP5KIα | Activation of kinase activity, initiation of downstream phosphorylation cascades. researchgate.netnih.govnih.gov |

| Phosphatases | PA Phosphohydrolase (PAP) / LPP | Serves as a substrate for dephosphorylation, leading to signal termination and DAG production. nih.govresearchgate.net |

| Vesicle Trafficking Regulators | Arf1 GTPase, BARS | Induces membrane curvature, facilitates vesicle scission and formation. nih.govnih.gov |

| Actin Cytoskeleton Proteins | Actin | Induces polymerization, stabilizes filaments, and promotes stress fiber formation. semanticscholar.orgresearchgate.net |

As a central signaling lipid, phosphatidic acid exerts influence over a multitude of fundamental cellular processes, thereby contributing significantly to cellular homeostasis. nih.gov PA is involved in regulating cell growth, proliferation, and survival. nih.govresearchgate.net Its role in membrane trafficking is critical for processes such as receptor endocytosis and the biogenesis of recycling endosomes. nih.govresearchgate.net By modulating the actin cytoskeleton, PA impacts cell motility, morphology, and cytokinesis. nih.govsemanticscholar.org Furthermore, as the primary precursor for the synthesis of all other glycerophospholipids, PA is indispensable for maintaining the structural integrity and lipid composition of cellular membranes. nih.govfrontiersin.org The tight regulation of PA levels is therefore essential, as dysregulation can lead to pathological conditions. frontiersin.org

Table 2: Cellular Processes Influenced by Phosphatidic Acid (PA)

| Cellular Process | Description of PA's Role |

|---|---|

| Cell Proliferation & Survival | PA activates signaling pathways, such as the mTOR pathway, that promote cell growth and survival. nih.govfrontiersin.org |

| Membrane Trafficking | PA's ability to alter membrane curvature and recruit specific proteins is crucial for vesicle budding, fusion, and transport between organelles. nih.govfrontiersin.orgnih.gov |

| Cytoskeleton Remodeling | PA stimulates actin polymerization and stress fiber formation, influencing cell shape, adhesion, and migration. nih.govsemanticscholar.org |

| Lipid Homeostasis | As the central precursor in phospholipid biosynthesis, PA is essential for maintaining the lipid composition and integrity of cellular membranes. nih.govfrontiersin.org |

| Signal Transduction | PA acts as a second messenger that is rapidly generated to activate a wide range of downstream effector proteins and signaling cascades. nih.govnih.gov |

Integration within Phosphatidic Acid Metabolic Pathways

Signaling pools of phosphatidic acid are primarily generated through two distinct and highly regulated enzymatic pathways that are activated in response to extracellular stimuli. nih.govresearchgate.net

A major pathway for the production of signaling PA involves the enzyme Phospholipase D (PLD). nih.govresearchgate.net Upon stimulation of cell surface receptors, PLD is activated and catalyzes the hydrolysis of the phosphodiester bond of structural phospholipids, most commonly phosphatidylcholine (PC), to directly generate PA and choline. nih.govnih.govresearchgate.net Mammalian cells contain several PLD isoforms, with PLD1 and PLD2 being the most studied in signal transduction. researchgate.netnih.gov This pathway is a primary source of PA in response to a wide variety of agonists, including growth factors and G-protein-coupled receptor (GPCR) ligands. nih.govmdpi.com The PA generated via PLD can then engage its downstream effectors or be further metabolized. researchgate.net

An alternative route for PA synthesis involves the sequential action of Phospholipase C (PLC) and Diacylglycerol Kinase (DGK). nih.govresearchgate.net This pathway begins with the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov The membrane-bound DAG is then rapidly phosphorylated by a member of the DGK family of enzymes, of which there are ten in mammals, to produce PA. nih.govmdpi.commdpi.com This pathway not only generates signaling PA but also serves to attenuate DAG-mediated signaling. nih.gov The PLC/DGK pathway provides a distinct mechanism for generating PA with potentially different spatial and temporal dynamics compared to the PLD pathway. nih.govnih.gov

Table 3: Major Pathways of Signaling PA Generation

| Pathway | Key Enzymes | Substrate(s) | Product(s) |

|---|---|---|---|

| Phospholipase D (PLD) Pathway | Phospholipase D (PLD) | Phosphatidylcholine (PC) | Phosphatidic Acid (PA), Choline |

| Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway | Phospholipase C (PLC), Diacylglycerol Kinase (DGK) | Phosphatidylinositol 4,5-bisphosphate (PIP2), Diacylglycerol (DAG) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Phosphatidic Acid (PA) |

Modulation by Phosphatidic Acid Phosphatase and Kinase Activities

The intracellular concentration of phosphatidic acid (PA), including the short-chain analog dioctanoyl phosphatidic acid, is meticulously regulated by a dynamic equilibrium between its synthesis and degradation. This balance is primarily maintained by the opposing actions of phosphatidic acid phosphatases (PAPs) and various kinases.

PAPs, also known as lipins, catalyze the dephosphorylation of PA to yield diacylglycerol (DAG) and inorganic phosphate. mskcc.org This reaction is a critical control point in lipid metabolism, as it diverts PA away from the synthesis of other phospholipids like phosphatidylinositol and cardiolipin, and channels it towards the production of triacylglycerol or, via the Kennedy pathway, phosphatidylcholine and phosphatidylethanolamine. mskcc.orgnih.gov The regulation of PAP activity itself is complex, involving post-translational modifications and translocation between the cytosol and the nuclear/endoplasmic reticulum membrane, which in turn controls the availability of its substrate, PA. birmingham.ac.uk

Conversely, the synthesis of PA is mediated by several enzymatic pathways. Diacylglycerol kinases (DGKs) phosphorylate DAG to generate PA, effectively reversing the action of PAPs. nih.govnih.gov This substrate cycling between PA and DAG is a key regulatory hub in cellular signaling. nih.gov Additionally, PA can be produced through the hydrolysis of membrane phospholipids, such as phosphatidylcholine, by phospholipase D (PLD), or via the de novo synthesis pathway involving the acylation of glycerol-3-phosphate. nih.govnih.gov The activities of these enzymes are responsive to a multitude of cellular signals, including growth factors and stress, allowing for rapid and localized changes in PA concentrations to mediate downstream signaling events. nih.gov

The interplay between these enzymatic activities ensures that the levels of PA are tightly controlled, allowing it to function as both a crucial biosynthetic precursor and a potent signaling molecule. nih.gov

| Enzyme Class | Action on Dioctanoyl Phosphatidic Acid | Key Function |

| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylation | Converts PA to Diacylglycerol (DAG), regulating lipid synthesis and attenuating PA signaling. mskcc.org |

| Diacylglycerol Kinase (DGK) | Synthesis from DAG | Phosphorylates DAG to produce PA, contributing to the signaling pool of PA. nih.govnih.gov |

| Phospholipase D (PLD) | Synthesis from Phospholipids | Hydrolyzes phospholipids like phosphatidylcholine to generate PA in response to stimuli. nih.govnih.gov |

Modulatory Effects on Diverse Downstream Signaling Cascades

Activation of the Hypoxia-Inducible Factor-1 (HIF-1) – Vascular Endothelial Growth Factor (VEGF) Pathway

Phosphatidic acid is a key player in cellular responses to hypoxia, primarily through its ability to activate the Hypoxia-Inducible Factor-1 (HIF-1) and its downstream target, Vascular Endothelial Growth Factor (VEGF). The production of PA, often catalyzed by phospholipase D (PLD), has been shown to increase the expression of the HIF-1α protein subunit. nih.govproquest.com This stabilization of HIF-1α is crucial for its function as a transcription factor that drives the expression of genes involved in angiogenesis, such as VEGF. nih.gov

Research has demonstrated that direct application of PA can elevate HIF-1α protein levels. nih.gov Furthermore, inhibiting PA production significantly reduces the induction of HIF-1α. nih.gov This signaling axis is also connected to the mTOR pathway, as mTOR, a known PA-responsive kinase, can influence the levels of HIF-1α and VEGF. nih.gov The activation of the HIF-1-VEGF pathway by PA is considered a significant mechanism in PLD-mediated tumorigenesis, as VEGF is a potent angiogenic factor required for the growth of most tumors. nih.govproquest.com While much of the research has focused on PA generated from PLD activity, lysophosphatidic acid (LPA), a related lipid mediator, has also been shown to induce HIF-1α expression and up-regulate VEGF. nih.govnih.gov

Regulation of Mammalian Target of Rapamycin (B549165) (mTOR) Complexes (mTORC1 and mTORC2) through de novo Phosphatidic Acid Synthesis

Dioctanoyl phosphatidic acid plays a significant role in the regulation of the mammalian target of rapamycin (mTOR), a central kinase that controls cell growth, proliferation, and metabolism. PA is essential for the stability and activity of both major mTOR complexes, mTORC1 and mTORC2. nih.govnih.gov It directly interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, an interaction that is crucial for the assembly and function of the complexes. nih.govnih.gov

The de novo synthesis of PA, which involves the acylation of glycerol-3-phosphate, is a key pathway through which cells can sense the availability of lipids and activate mTOR signaling. nih.govresearchgate.net For instance, the presence of exogenous fatty acids can drive de novo PA synthesis, leading to the activation of both mTORC1 and mTORC2. nih.gov This highlights that mTOR is not only a sensor for amino acids and glucose but also for lipids, via the production of PA. nih.gov

PA is required for the association of mTOR with its key regulatory partners: Raptor for mTORC1 and Rictor for mTORC2. researchgate.net Interestingly, the interaction between PA and mTOR is competitive with the inhibitory drug rapamycin. nih.govnih.gov This has implications for the differential sensitivity of the two complexes to the drug, with mTORC1 being more sensitive than mTORC2. nih.govnih.gov By modulating the levels of PA, it is possible to influence the stability of the mTOR complexes and their sensitivity to inhibitors. researchgate.net

| mTOR Complex | Role of Phosphatidic Acid | Key Downstream Effects |

| mTORC1 | Required for stability and activation; promotes association of mTOR with Raptor. nih.govresearchgate.net | Regulates protein synthesis, cell growth, and proliferation. |

| mTORC2 | Required for stability and activation; promotes association of mTOR with Rictor. nih.govresearchgate.net | Controls cell survival and cytoskeleton organization. |

Influence on the Hedgehog (Hh) Signaling Pathway via Patched and Smoothened Interactions

The Hedgehog (Hh) signaling pathway, fundamental to embryonic development and tissue homeostasis, is intricately regulated by lipids, including phosphatidic acid. nih.govnih.gov A key regulatory step in this pathway is the interaction between the receptor Patched (Ptc) and the seven-transmembrane protein Smoothened (Smo). nih.gov In the absence of the Hh ligand, Ptc inhibits Smo activity. nih.gov

Recent research in Drosophila melanogaster has revealed a crucial role for PA in this inhibitory mechanism. nih.govnih.gov The C-terminal tail of Ptc contains predicted PA-binding sites and directly interacts with PA. nih.govresearchgate.net This interaction is believed to sequester PA at the plasma membrane, preventing it from activating Smo. nih.gov Upon Hh binding to Ptc, this association is reduced, leading to the release of PA. nih.gov

The released PA is then available to interact with Smo. Smoothened also possesses a PA-binding pocket within its transmembrane region, and this interaction is important for its activation. nih.gov Experimental manipulation of PA levels has demonstrated that PA promotes Smo activation. nih.govnih.gov Therefore, the current model suggests that Ptc controls Smo activity by regulating the local availability of PA. In the "off" state, Ptc binds and sequesters PA, while in the "on" state (Hh present), PA is released and contributes to the activation of Smo. nih.gov

Involvement in Actin Dynamics and Salicylic (B10762653) Acid Signaling

Dioctanoyl phosphatidic acid is implicated in two distinct and vital cellular processes: the regulation of actin dynamics and its participation in salicylic acid signaling, particularly in plants.

Actin Dynamics: Phosphatidic acid is a significant regulator of the actin cytoskeleton. stonybrook.edu It can induce actin polymerization and the formation of stress fibers. rupress.org This function is often mediated through its interaction with specific actin-binding proteins and enzymes that regulate actin dynamics. For example, PA directly binds to and stimulates the activity of Type I phosphatidylinositol-4-phosphate 5-kinase (PIPKI), the primary enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov PI(4,5)P2 is a critical lipid messenger that controls the function of numerous actin-binding proteins. The PA-dependent regulation of PIPKI is essential for its proper membrane localization and its ability to induce actin cytoskeletal reorganization, such as the formation of actin comets and foci. nih.gov PA also inhibits the activity of actin-capping protein (CP), which binds to the barbed end of actin filaments and prevents their elongation. plos.org By inhibiting CP, PA promotes the growth of actin filaments.

Salicylic Acid Signaling: In the realm of plant biology, phosphatidic acid acts as a second messenger in the signaling pathway of salicylic acid (SA), a key hormone involved in plant defense against pathogens. frontiersin.orgnih.gov The application of SA to plant cells triggers a rapid increase in PA levels, a process mediated by both phospholipase D and diacylglycerol kinase. nih.govresearchgate.net This SA-induced PA production is a critical early step in the defense signaling cascade. nih.govresearchgate.net PA is involved in the regulation of the transcriptome by SA and the accumulation of reactive oxygen species (ROS), which are important signaling molecules in plant immunity. nih.gov

Regulation of Neutrophil Exocytosis through Diacylglycerol Kinase-Dependent Phosphatidic Acid Production

In the innate immune system, phosphatidic acid is a critical signaling molecule in neutrophils, particularly in the process of exocytosis, or degranulation. The release of contents from azurophilic granules in neutrophils, which contain potent enzymes and antimicrobial proteins, must be tightly controlled to effectively combat pathogens without causing excessive tissue damage.

The production of PA by diacylglycerol kinases (DGKs) has been shown to be a key step in promoting the exocytosis of these granules, especially in the context of autoimmune responses, such as those induced by anti-neutrophil cytoplasmic antibodies (ANCA). birmingham.ac.uknih.gov Inhibition of DGK activity reduces the ability of neutrophils to release the contents of their azurophilic granules. birmingham.ac.uknih.gov Importantly, the addition of exogenous PA can restore this function in DGK-inhibited neutrophils, confirming that PA is the critical downstream messenger. birmingham.ac.uknih.gov

The mechanism by which PA promotes exocytosis appears to involve the final stages of granule fusion with the plasma membrane, rather than the translocation of granules to the cell periphery. birmingham.ac.uk PA may exert its effects through multiple downstream targets, including the regulation of protein tyrosine phosphorylation and the direct interaction with components of the NADPH oxidase complex, which is responsible for the respiratory burst. core.ac.ukdrugbank.com This DGK-dependent PA production pathway is a potential therapeutic target for reducing tissue injury in inflammatory and autoimmune diseases characterized by excessive neutrophil activation. birmingham.ac.uknih.gov

Role in Auxin-Induced Adventitious Root Formation in Plants

Dioctanoyl phosphatidic acid, a form of phosphatidic acid (PA), plays a significant role as a signaling molecule in the complex process of auxin-induced adventitious root formation in plants. Research has demonstrated that auxin, a key phytohormone in root development, utilizes nitric oxide (NO) as a second messenger to trigger the accumulation of PA, which then acts as a crucial early signal in the formation of adventitious roots. nih.govnih.gov

Studies in cucumber (Cucumis sativus) explants have shown that treatment with auxins, such as indole-3-acetic acid or 1-naphthylacetic acid, leads to a rapid and transient increase in PA levels within minutes. nih.govnih.gov This accumulation of PA is dependent on the activity of phospholipase D (PLD), an enzyme that hydrolyzes structural phospholipids to generate PA. nih.govnih.gov The signaling cascade appears to involve auxin promoting the production of NO, which in turn activates PLD, leading to the generation of PA. nih.govresearchgate.net

The functional significance of this PA accumulation is underscored by findings that the application of exogenous PA to cucumber explants can significantly increase the number of adventitious roots, mimicking the effect of auxin and NO treatment. nih.govnih.gov Conversely, the inhibition of PLD activity has been shown to impede auxin- and NO-induced adventitious root formation, further solidifying the essential role of PLD-derived PA in this developmental process. nih.govnih.gov

The intricate signaling network involves a crosstalk between auxin, NO, and phospholipid signaling pathways. nih.govresearchgate.net While the precise molecular mechanisms are still being unraveled, it is evident that PA is a critical downstream component of the auxin and NO signaling cascade that initiates the cellular changes necessary for the development of adventitious roots. nih.govresearchgate.netmdpi.com

Table 1: Effect of Auxin, Nitric Oxide, and Phosphatidic Acid on Adventitious Root Formation in Cucumber Explants

| Treatment | Duration of Treatment | Increase in Adventitious Root Number | Reference |

|---|---|---|---|

| Auxin | 10 minutes | 200% | nih.govnih.gov |

| Nitric Oxide (NO) | 10 minutes | 200% | nih.govnih.gov |

| Exogenous Phosphatidic Acid (PA) | Not specified | Up to 300% | nih.govnih.gov |

Control of Sodium and Potassium Homeostasis under Salt Stress via the Salt Overly Sensitive (SOS) Pathway

Dioctanoyl phosphatidic acid is a critical lipid second messenger in the plant's response to salt stress, playing a key role in maintaining sodium (Na+) and potassium (K+) homeostasis through the regulation of the Salt Overly Sensitive (SOS) pathway. nih.govnih.govembopress.org High salinity disrupts the ion balance in plant cells, leading to an influx of toxic Na+ ions and an efflux of essential K+ ions. embopress.org Plants counteract this by activating the SOS pathway to export excess Na+ out of the cell. nih.govembopress.org

Under conditions of salt stress, there is a rapid and significant increase in the cellular levels of phosphatidic acid (PA). nih.govoup.com This accumulation of PA is a crucial signaling event that modulates the activity of core components of the SOS pathway. nih.govnih.gov The central components of this pathway include SOS1, a plasma membrane Na+/H+ antiporter that expels Na+ from the cell; SOS2, a serine/threonine protein kinase; and SOS3, a calcium-binding protein that senses the salt-induced calcium signal. nih.govresearchgate.net

Research has revealed that PA directly interacts with and regulates the activity of SOS2. nih.govnih.gov Specifically, PA has been shown to bind to the Lys57 residue in SOS2, which promotes the kinase activity and the localization of SOS2 to the plasma membrane. nih.govembopress.org At the plasma membrane, the activated SOS2 kinase phosphorylates and activates the Na+/H+ antiporter SOS1, thereby enhancing the efflux of Na+ from the cell. nih.govnih.govnih.gov

Furthermore, PA is involved in the regulation of K+ homeostasis under salt stress. nih.govnih.gov The PA-activated SOS2 can phosphorylate the SOS3-like calcium-binding protein 8 (SCaBP8). nih.govnih.gov This phosphorylation event alleviates the inhibitory effect of SCaBP8 on the Arabidopsis K+ transporter 1 (AKT1), an inward-rectifying K+ channel. nih.govnih.gov This, in turn, promotes the influx of K+ into the cell, helping to maintain a favorable Na+/K+ ratio, which is essential for salt tolerance. nih.govnih.govembopress.org

In addition to the SOS pathway, PA has been found to interact with other protein kinases involved in the salt stress response, such as the mitogen-activated protein kinase 6 (MPK6). nih.govnih.gov PA can stimulate the activity of MPK6, which can also phosphorylate and activate SOS1, providing another layer of regulation in the response to high salinity. nih.govfrontiersin.org

Table 2: Key Research Findings on the Role of Phosphatidic Acid in the SOS Pathway under Salt Stress

| Finding | Organism/System | Key Proteins Involved | Effect of Phosphatidic Acid | Reference |

|---|---|---|---|---|

| PA binds to SOS2, promoting its kinase activity and plasma membrane localization. | Arabidopsis thaliana | SOS2, PA | Activation of SOS2 | nih.govembopress.org |

| PA-activated SOS2 phosphorylates and activates the Na+/H+ antiporter SOS1. | Arabidopsis thaliana | SOS1, SOS2, PA | Promotion of Na+ efflux | nih.govnih.govnih.gov |

| PA promotes the phosphorylation of SCaBP8 by SOS2, attenuating its inhibition of AKT1. | Arabidopsis thaliana | SOS2, SCaBP8, AKT1, PA | Promotion of K+ influx | nih.govnih.gov |

| A specific PA species (16:0-18:2 PA) binds to and stimulates the activity of MPK6. | Arabidopsis thaliana | MPK6, PA | Activation of MPK6 | nih.gov |

| MPK6, activated by PA, can phosphorylate the C-terminal fragment of SOS1. | Arabidopsis thaliana | MPK6, SOS1, PA | Stimulation of SOS1 activity | nih.gov |

An exploration of the membrane dynamics and biophysical interactions of this compound reveals its significant role in modulating the structure and properties of lipid bilayers. This synthetic phospholipid, a member of the phosphatidic acid (PA) family, is characterized by a glycerol backbone, two eight-carbon (octanoyl) fatty acid chains, and a phosphate head group with a sodium counterion. Its distinct molecular architecture is central to its influence on membrane curvature, lipid packing, and interactions within complex lipid environments.

Broader Academic Implications and Future Research Trajectories

Contribution to Understanding Endomembrane System and Cytoskeleton Dynamics

Phosphatidic acid is a key regulator of the intricate relationship between the endomembrane system and the cytoskeleton. Its unique biophysical properties, including a small, negatively charged headgroup and a cone-like shape, allow it to influence membrane structure and recruit specific proteins to orchestrate cellular events. nih.govportlandpress.comfrontiersin.org

Phosphatidic acid is a central player in maintaining the organization and function of the endomembrane system. It acts as a scaffold for signal transduction and provides platforms for membrane-trafficking proteins, particularly at the Golgi and trans-Golgi Network (TGN). researchgate.net By creating localized negative membrane curvature, PA facilitates the formation of transport carriers and vesicles, ensuring the proper flow of materials throughout the cell. portlandpress.comresearchgate.net Its role is not merely structural; PA is a key intermediate in the synthesis of most other glycerophospholipids, placing it at the heart of lipid homeostasis and membrane biogenesis. portlandpress.comfrontiersin.org Perturbations in PA metabolism can lead to significant disruptions in membrane trafficking and cellular function. frontiersin.org

The actin cytoskeleton, a dynamic network of filaments, is essential for cell shape, motility, and intracellular transport. Phosphatidic acid, often generated by the enzyme Phospholipase D (PLD), is a critical regulator of actin dynamics. nih.govnih.gov Research has demonstrated that PLD-generated PA is required for the reorganization of the actin cytoskeleton. nih.gov PA directly interacts with and modulates the activity of numerous actin-binding proteins (ABPs). nih.gov For instance, it can bind to capping proteins, which regulate the assembly and disassembly of actin filaments. nih.govnih.gov This interaction helps to control the availability of actin monomers and the creation of nucleation sites for new filament growth. semanticscholar.org Furthermore, PA has been shown to inhibit the F-actin bundling activity of certain proteins, such as SCAB1 in Arabidopsis, suggesting a complex, context-dependent role in modulating cytoskeletal architecture. tandfonline.com

Table 1: Influence of Phosphatidic Acid on Key Cytoskeletal Regulatory Proteins

| Protein | Organism/System | Effect of PA Interaction | Reference |

|---|---|---|---|

| PIPKIγ (Type I phosphatidylinositol-4-phosphate (B1241899) 5-kinase) | Mammalian Cells | Stimulates enzyme activity and membrane localization, inducing actin comet and foci formation. | nih.gov |

| MAP65-1 (Microtubule-Associated Protein 65-1) | Arabidopsis | Binds to MAP65-1, regulating microtubule organization in response to salt stress. | nih.govnih.gov |

| Capping Protein | Plants | Binds to capping protein, regulating actin organization and dynamics. | nih.govnih.gov |

| SCAB1 (Stomatal closure-associated actin-binding protein 1) | Arabidopsis | Binds to SCAB1 and inhibits its F-actin bundling activity. | tandfonline.com |

Membrane fusion and fission are fundamental processes in vesicle trafficking, enabling communication and transport between cellular compartments. Phosphatidic acid influences these events through several distinct mechanisms. nih.govresearchgate.net Its cone shape allows it to induce negative curvature in lipid bilayers, a geometric prerequisite for the formation of fusion pores and vesicle budding. portlandpress.comfrontiersin.org

Beyond its biophysical effects, PA directly interacts with proteins essential for membrane remodeling. nih.gov It can promote or inhibit SNARE-mediated membrane fusion by interacting with different components of the fusion machinery. portlandpress.com PA also plays a role in mitochondrial dynamics, stimulating the fusion-promoting protein mitofusin 1. portlandpress.com Furthermore, PA acts as a precursor for other lipids involved in membrane rearrangement, such as diacylglycerol (DAG) and lysophosphatidic acid (LPA), adding another layer of regulation. nih.govportlandpress.com Studies using protein-free liposomes have confirmed a direct requirement for PA in the biogenesis of certain mitochondrial outer membrane proteins, highlighting its fundamental role in membrane assembly. nih.gov

Table 2: Mechanisms of Phosphatidic Acid in Membrane Rearrangement

| Mechanism | Description | Reference |

|---|---|---|

| Biophysical Effect | The cone-shaped structure of PA induces negative membrane curvature, facilitating membrane bending required for fusion and fission. | portlandpress.comfrontiersin.orgresearchgate.net |

| Protein Recruitment/Regulation | PA binds to and regulates proteins involved in membrane fusion and fission, such as SNARE proteins and mitofusin 1. | nih.govportlandpress.com |

| Metabolic Precursor | PA is a substrate for enzymes that produce other fusogenic lipids, including diacylglycerol (DAG) and lysophosphatidic acid (LPA). | nih.govportlandpress.com |

| Enzyme Activation | PA activates enzymes whose products are involved in membrane rearrangements. | nih.govresearchgate.net |

Interplay with Other Lipid Signaling Molecules

The signaling functions of phosphatidic acid are tightly interwoven with the metabolism of other lipid messengers. The cellular balance between PA and related molecules is critical for controlling a wide range of signaling pathways. portlandpress.com

Phosphatidic acid, diacylglycerol (DAG), and phosphoinositides form a critical signaling nexus. The interconversion between PA and DAG, mediated by diacylglycerol kinases (DGKs) and phosphatidic acid phosphatases (PAPs), is a key regulatory switch in cell signaling. portlandpress.comnih.gov DGKs terminate DAG signaling by phosphorylating it to produce PA. nih.gov This represents an antagonistic relationship, as DAG and PA often have distinct and even opposing downstream effects. portlandpress.comnih.gov For example, DAG is a well-known activator of Protein Kinase C, while PA has its own unique set of effector proteins. nih.gov

At the same time, a synergistic relationship exists as PA is the essential precursor for the synthesis of phosphatidylinositol, the foundational molecule for all phosphoinositides, including the critical signaling lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). portlandpress.comnih.gov The hydrolysis of PI(4,5)P₂ by phospholipase C generates DAG, linking these pathways in a tightly controlled cycle. portlandpress.comnih.gov Therefore, the regulation of PA levels by enzymes like DGKs not only attenuates DAG signaling but also provides the substrate for generating the phosphoinositide pool, highlighting the complex interplay between these lipid messengers. nih.gov

Development of Research Probes and Tools

The study of lipid signaling has been greatly advanced by the development of synthetic lipid analogs. Dioctanoyl phosphatidic acid sodium salt is a prime example of such a research tool. ontosight.ai As a synthetic phospholipid with two short C8:0 (octanoyl) fatty acid chains, it exhibits significantly greater aqueous solubility compared to its naturally occurring long-chain counterparts. labscoop.comglpbio.com This property allows for its direct addition to aqueous buffers and cell culture media, facilitating studies on the cellular functions of PA. ontosight.ai Researchers utilize dioctanoyl PA to investigate cell membrane dynamics, lipid-protein interactions, and the downstream consequences of elevated PA levels in various signaling pathways. ontosight.ai It serves as an invaluable model compound for dissecting the complex roles of phosphatidic acid in cellular health and disease.

Utility as a Cell-Permeable Phosphatidic Acid Analog in Experimental Systems

This compound's primary utility in research stems from its nature as a cell-permeable analog of endogenous phosphatidic acid. Naturally occurring PA is typically a transient signaling molecule produced within cellular membranes by enzymes like phospholipase D (PLD) and diacylglycerol kinase (DGK). mdpi.comnih.gov Its fleeting existence and localization within the lipid bilayer make it challenging to study its direct effects.

This synthetic analog overcomes these challenges. The two short octanoyl (eight-carbon) chains attached to its glycerol (B35011) backbone confer greater water solubility compared to its long-chain natural counterparts. This increased solubility allows it to be administered exogenously to cell cultures, where it can readily cross the plasma membrane and mimic the effects of a surge in intracellular PA levels. This provides a direct method to investigate the downstream consequences of PA signaling, bypassing the need to stimulate complex upstream enzymatic pathways.

By using this compound, researchers can:

Simulate PA Signaling: Directly introduce a PA signal to cells to observe the resulting physiological changes, such as the activation of specific protein kinases or the reorganization of the cytoskeleton. nih.gov

Identify PA-Binding Proteins: Use it as a tool in biochemical assays to identify and characterize new proteins that are regulated by PA. rsc.org

Dissect Signaling Pathways: Delineate the specific role of PA in larger signaling cascades, for instance, by observing how its introduction affects pathways like the mammalian target of rapamycin (B549165) (mTOR) or Hippo signaling. acs.orgresearchgate.net

The ability to control the timing and concentration of the PA signal with this analog offers a level of experimental precision that is crucial for understanding the dynamic nature of lipid-mediated cellular regulation. nih.gov

Elucidating Fundamental Cellular Regulatory Mechanisms Across Organisms

Phosphatidic acid is a fundamentally important signaling molecule conserved across eukaryotic life, from plants to mammals. nih.govnih.gov The use of this compound in diverse biological systems has been instrumental in revealing the conserved and divergent roles of PA signaling.

Insights into Lipid-Mediated Regulation in Plant, Invertebrate, and Mammalian Cell Systems

Plant Systems: In plants, PA is a critical messenger in response to a wide array of hormonal signals and environmental stresses, including salinity, drought, and pathogen attack. nih.govnih.govresearchgate.net Experimental application of this compound to plant cells, such as those from Arabidopsis thaliana or tobacco pollen tubes, has provided direct evidence for PA's role in:

Cytoskeletal Dynamics: Inducing changes in the organization of actin filaments and microtubules, which are vital for cell shape, growth, and response to stress. nih.gov

Hormonal Signaling: Mediating the downstream effects of hormones like abscisic acid and brassinosteroids, which regulate processes from seed germination to root growth. nih.govmdpi.com

Membrane Trafficking: Influencing the movement of vesicles within the cell, a process essential for growth and secretion. nih.gov

Mammalian Systems: In mammalian cells, PA is a pleiotropic signaling molecule involved in processes ranging from cell proliferation and survival to membrane trafficking and neurotransmission. nih.govnih.gov Studies using this compound have been pivotal in understanding its function. For example, its application has demonstrated that an increase in PA can directly:

Regulate Protein Kinases: Activate key signaling proteins, such as isoforms of protein kinase C (PKC) and stimulate the mTOR pathway, which is central to cell growth and proliferation. rsc.orgacs.org

Modulate Ion Channels: Inhibit the activity of specific ion channels, thereby influencing cellular excitability and mechanosensation.

Influence Membrane Dynamics: Promote the membrane curvature required for processes like exocytosis and endocytosis. nih.gov It is also essential for the continuous membrane ruffling and macropinocytosis that immune cells like macrophages use for environmental surveillance. h1.co

Invertebrate Systems: While specific studies detailing the use of this compound in invertebrate models are less prevalent in the literature, the fundamental conservation of lipid signaling pathways suggests analogous roles. Key cellular processes such as cytoskeletal regulation, membrane trafficking, and signal transduction are regulated by conserved families of enzymes (like PLDs and DGKs) that produce PA in invertebrates as well. mdpi.com Therefore, this compound serves as a potential tool to explore the intricacies of PA signaling in important invertebrate model organisms, contributing to a more complete evolutionary picture of this lipid messenger's function.

The comparative insights gained from using this analog across different kingdoms of life underscore the fundamental importance of phosphatidic acid in cellular control and provide a powerful experimental handle to explore its diverse functions.

Interactive Data Table: Experimental Applications of this compound

| Organism/System | Cellular Process Investigated | Key Finding |

| Plant (Tobacco Pollen Tube) | Cytoskeleton & Membrane Trafficking | PA produced by different enzymatic pathways (PLD vs. DGK) has distinct roles in regulating the actin cytoskeleton and vacuolar dynamics. nih.gov |

| Plant (Arabidopsis thaliana) | Hormonal & Stress Signaling | PA acts as a second messenger in response to hormones and environmental stress, regulating growth and development. nih.govmdpi.com |

| Mammalian (General) | Cell Growth & Proliferation | Exogenous PA analog can activate the mTOR signaling pathway, a central regulator of cell growth. acs.orgresearchgate.net |

| Mammalian (Phagocytes) | Immune Surveillance | PA is required at the plasma membrane for the constitutive ruffling and macropinocytosis characteristic of macrophages and dendritic cells. h1.co |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.